molecular formula C19H20N6O B6426379 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide CAS No. 1049465-16-8

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Cat. No. B6426379
CAS RN: 1049465-16-8
M. Wt: 348.4 g/mol
InChI Key: LHOCBIJLRAHIAQ-UHFFFAOYSA-N
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Description

This compound is related to Imatinib, one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .


Synthesis Analysis

The synthesis of related compounds, Nilotinib and Imatinib, was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .


Chemical Reactions Analysis

The synthesis of Nilotinib and Imatinib was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Leukemia Treatment

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” could potentially have applications in leukemia treatment.

Antiviral Activity

Some novel non-glutamate derivatives of this compound showed 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus . This indicates potential antiviral applications of this compound.

Organic Synthesis

This compound could serve as a chemically differentiated building block for organic synthesis and medicinal chemistry . Specifically, it could be used for the preparation of drug candidates containing hindered amine motifs .

Inhibition of Collagen Synthesis

Compounds structurally similar to “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” have been found to inhibit collagen synthesis . This suggests potential applications in the treatment of diseases characterized by excessive collagen deposition, such as fibrosis .

Inhibition of Tyrosine Kinases

As mentioned in the leukemia treatment section, Imatinib, a structurally similar compound, inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” could potentially be used to inhibit tyrosine kinases, which are often overactive in certain types of cancer .

properties

IUPAC Name

4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCBIJLRAHIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

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